1-(Difluoromethyl)-2,4,5-trifluorobenzene
Overview
Description
1-(Difluoromethyl)-2,4,5-trifluorobenzene is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene typically involves the introduction of difluoromethyl groups onto a trifluorobenzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the aromatic ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Various substituted difluoromethyl-trifluorobenzenes.
Oxidation Products: Difluoromethyl alcohols.
Reduction Products: Difluoromethyl anions.
Scientific Research Applications
1-(Difluoromethyl)-2,4,5-trifluorobenzene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use in the development of new medications.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,4,5-trifluorobenzene involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to biological targets. Additionally, the trifluorobenzene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and efficacy .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2,4,5-trifluorobenzene
- 1-(Difluoromethyl)-3,4,5-trifluorobenzene
- 1-(Difluoromethyl)-2,3,4-trifluorobenzene
Uniqueness: 1-(Difluoromethyl)-2,4,5-trifluorobenzene is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(difluoromethyl)-2,4,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSGWYQEVHVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660044 | |
Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-29-8 | |
Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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